Acetylexidonin

Description

Properties

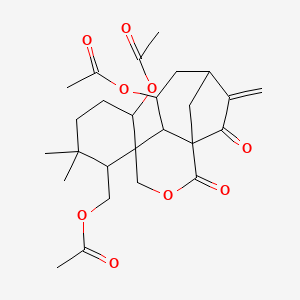

Molecular Formula |

C26H34O9 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

(3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate |

InChI |

InChI=1S/C26H34O9/c1-13-17-9-18(34-15(3)28)21-25(10-17,22(13)30)23(31)33-12-26(21)19(11-32-14(2)27)24(5,6)8-7-20(26)35-16(4)29/h17-21H,1,7-12H2,2-6H3 |

InChI Key |

NTUFNQHMUNCGDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)OC(=O)C)OC(=O)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Acetylshikonin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Disclaimer: The initial query for "Acetylexidonin" did not yield any matching compounds in the scientific literature. This guide proceeds under the assumption that the intended compound of interest is Acetylshikonin , a structurally related and well-documented natural product.

This technical whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Acetylshikonin, a potent naphthoquinone derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and insights into its biological activities.

Discovery and Plant Source

Acetylshikonin is a naturally occurring red pigment that, along with its parent compound shikonin (B1681659) and other derivatives, has been a subject of scientific interest for its diverse biological activities. It is primarily isolated from the dried roots of various plants belonging to the Boraginaceae family.

Historically, the roots of these plants have been used in traditional medicine, particularly in East Asia, for their anti-inflammatory and wound-healing properties. The discovery of Acetylshikonin and its related compounds emerged from phytochemical investigations into the bioactive constituents of these medicinal plants.

Primary Plant Sources:

-

Lithospermum erythrorhizon : Commonly known as purple gromwell, this is one of the most well-documented sources of shikonin and its derivatives, including Acetylshikonin.

-

Arnebia euchroma : Also known as red-root gromwell, this plant is another significant source for the extraction of these naphthoquinones.

-

Onosma paniculata : This species is also recognized as a source of Acetylshikonin.

-

Echium italicum : Acetylshikonin has been reported to be present in this plant species.

The concentration of Acetylshikonin and other related pigments can vary depending on the plant species, geographical location, and cultivation conditions.

Isolation and Purification of Acetylshikonin

The isolation of Acetylshikonin from its plant source is a multi-step process that involves extraction, partitioning, and chromatographic separation. The following is a generalized protocol based on common methodologies described in the scientific literature.

-

Preparation of Plant Material : The dried roots of the source plant (e.g., Lithospermum erythrorhizon) are pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction :

-

The powdered root material is subjected to extraction with a suitable organic solvent. A common method is Soxhlet extraction or maceration with n-hexane to first remove nonpolar constituents like fats and waxes.

-

Following defatting, the residue is extracted with a more polar solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol, to extract the naphthoquinone pigments.

-

-

Liquid-Liquid Partitioning :

-

The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is then subjected to liquid-liquid partitioning. For instance, it can be dissolved in a methanol-water mixture and then partitioned against a non-miscible organic solvent like ethyl acetate (B1210297) to separate compounds based on their polarity. The Acetylshikonin, being moderately polar, will preferentially move into the organic phase.

-

-

Chromatographic Purification :

-

Column Chromatography : The concentrated organic phase is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain high-purity Acetylshikonin, fractions enriched with the compound are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is a common choice.

-

-

Structure Elucidation and Characterization : The purified Acetylshikonin is identified and its structure confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the absorption maxima.

-

Quantitative Data

The yield of Acetylshikonin can vary significantly based on the plant source and the extraction and purification methods employed. The following table summarizes representative quantitative data.

| Parameter | Value | Reference Method |

| Molecular Formula | C₁₈H₁₈O₆ | Mass Spectrometry |

| Molecular Weight | 330.33 g/mol | Mass Spectrometry |

| Typical Yield from Dried Roots | 0.1 - 0.5% (w/w) | Gravimetric analysis after purification |

| Purity after Preparative HPLC | >98% | HPLC analysis |

| UV-Vis λmax (in Ethanol) | ~275, 516 nm | UV-Vis Spectroscopy |

Signaling Pathways and Biological Activities

Acetylshikonin has been reported to exhibit a range of biological activities, primarily linked to its anti-inflammatory, anti-cancer, and anti-microbial properties. The underlying mechanisms often involve the modulation of key signaling pathways.

One of the prominent pathways affected by Acetylshikonin and its parent compound, shikonin, is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial regulator of the inflammatory response.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes.

Acetylshikonin has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.

Other potential mechanisms of action for Acetylshikonin that are subjects of ongoing research include the modulation of apoptosis-related pathways and the inhibition of angiogenesis.

Conclusion

Acetylshikonin is a valuable natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, enabling the production of high-purity compounds for research and drug development. Further investigation into its molecular mechanisms of action will continue to unveil new opportunities for its application in medicine. This guide provides a foundational resource for scientists working on the exploration and utilization of this promising bioactive compound.

The Biosynthetic Pathway of Acetylexidonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylexidonin, an ent-kaurane diterpenoid found in plants of the Rabdosia (syn. Isodon) and Cyrtocymura genera, belongs to a class of natural products with significant biological activities, including anti-inflammatory and anticancer properties. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and structurally related high-value compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the core enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final acetylated product. The guide includes hypothesized enzymatic transformations, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data from related systems.

Core Biosynthetic Pathway

The biosynthesis of this compound is proposed to follow the well-established pathway for ent-kaurane diterpenoids, which can be divided into three main stages:

-

Formation of the ent-kaurane skeleton: This stage involves the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), into the tetracyclic hydrocarbon intermediate, ent-kaurene (B36324).

-

Oxidative functionalization: The ent-kaurene scaffold is then decorated with hydroxyl groups through the action of cytochrome P450 monooxygenases (CYP450s).

-

Acetylation: Finally, a specific hydroxyl group is acetylated by an acetyltransferase to yield this compound.

A detailed schematic of this proposed pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table summarizes typical yields and kinetic parameters for key enzyme classes involved in the biosynthesis of related diterpenoids. This data provides a benchmark for future studies on the this compound pathway.

| Enzyme Class | Substrate | Product | Organism | Titer/Yield | Km (µM) | kcat (s-1) | Reference |

| ent-Copalyl Diphosphate Synthase (ent-CPS) | GGPP | ent-CPP | Populus trichocarpa | - | 1.5 ± 0.2 | 0.04 | [1] |

| ent-Kaurene Synthase (ent-KS) | ent-CPP | ent-Kaurene | Populus trichocarpa | 113 ± 7 mg/L (in E. coli) | 0.8 ± 0.1 | 0.03 | [1] |

| Cytochrome P450 (CYP76AH42) | Abietatriene | Ferruginol | Isodon lophanthoides | - | 12.3 ± 1.5 | 0.11 | |

| Cytochrome P450 (CYP76AH46) | Abietatriene | 11-hydroxyferruginol | Isodon lophanthoides | - | 8.7 ± 1.1 | 0.08 |

Experimental Protocols

Detailed methodologies are crucial for the characterization of the enzymes involved in the this compound biosynthetic pathway. Below are representative protocols for the key enzyme assays.

Diterpene Synthase (diTPS) Activity Assay

This protocol is designed to characterize the activity of ent-CPS and ent-KS enzymes.

Workflow Diagram:

Caption: Workflow for diTPS activity assay.

Methodology:

-

Enzyme Expression and Purification:

-

The candidate ent-CPS and ent-KS genes are cloned into an appropriate expression vector (e.g., pET28a) and transformed into a suitable expression host such as E. coli BL21(DE3).

-

Protein expression is induced (e.g., with IPTG) and the cells are harvested.

-

The cells are lysed, and the His-tagged protein is purified using nickel-NTA affinity chromatography.

-

-

Enzyme Assay:

-

The assay is typically performed in a glass vial and contains the purified enzyme, the substrate (GGPP for ent-CPS, ent-CPP for ent-KS), and an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).

-

The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Product Extraction and Analysis:

-

The reaction is stopped, and the diterpene products are extracted with an organic solvent (e.g., hexane).

-

The organic phase is collected, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification against authentic standards.

-

Cytochrome P450 (CYP450) Activity Assay

This protocol is designed to identify and characterize the CYP450s responsible for the hydroxylation of the ent-kaurene skeleton.

Workflow Diagram:

Caption: Workflow for CYP450 activity assay.

Methodology:

-

Heterologous Expression and Microsome Preparation:

-

Candidate CYP450 genes and a cytochrome P450 reductase (CPR) gene are co-expressed in a suitable host system, such as yeast (Saccharomyces cerevisiae) or insect cells.

-

Microsomal fractions containing the expressed enzymes are prepared by differential centrifugation of the cell lysate.

-

-

Enzyme Assay:

-

The assay mixture contains the microsomal preparation, the substrate (ent-kaurene or a hydroxylated intermediate), a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and an NADPH-regenerating system.

-

The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) with shaking.

-

-

Product Extraction and Analysis:

-

The reaction is quenched (e.g., with a strong acid), and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is dried, redissolved, and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS to identify and quantify the hydroxylated products.

-

Acetyltransferase Activity Assay

This protocol is for the characterization of the acetyltransferase that catalyzes the final step in this compound biosynthesis.

Methodology:

-

Enzyme Expression and Purification:

-

The candidate acetyltransferase gene is expressed and purified as described for diTPSs.

-

-

Enzyme Assay:

-

The assay mixture contains the purified enzyme, the hydroxylated precursor (Exidonin), acetyl-CoA as the acetyl group donor, and a suitable buffer.

-

The reaction is incubated, and the formation of this compound is monitored over time.

-

-

Product Analysis:

-

The reaction is stopped, and the product is extracted and analyzed by LC-MS/MS or High-Performance Liquid Chromatography (HPLC) to confirm the identity and quantity of this compound.

-

Conclusion

The proposed biosynthetic pathway of this compound provides a roadmap for the discovery and characterization of the enzymes responsible for its formation. The experimental protocols outlined in this guide offer a starting point for researchers to functionally characterize the candidate genes from Rabdosia and related species. Elucidation of the complete pathway will not only advance our fundamental understanding of diterpenoid biosynthesis but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and other valuable ent-kaurane diterpenoids.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Acetylshikonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylshikonin, a naphthoquinone derivative, is a bioactive compound predominantly isolated from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon, Arnebia euchroma, and Arnebia guttata.[1] It is recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Acetylshikonin, including detailed experimental protocols and data, to support further research and drug development endeavors. It is important to note that the term "Acetylexidonin" is considered a likely misspelling of Acetylshikonin, as the scientific literature predominantly refers to the latter.

Chemical Structure and Properties

Acetylshikonin possesses a naphthazarin core (5,8-dihydroxy-1,4-naphthoquinone) substituted with a chiral acetylated isohexenyl side chain. Its chemical identity is well-established and characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₆ | PubChem CID: 479501[2] |

| Molecular Weight | 330.3 g/mol | PubChem CID: 479501[2] |

| IUPAC Name | [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate (B1210297) | PubChem CID: 479501[2] |

| CAS Number | 24502-78-1 | PubChem CID: 479501 |

Stereochemistry

The biological activity of many natural products is intrinsically linked to their stereochemistry. Acetylshikonin possesses a single chiral center at the C-1' position of the isohexenyl side chain. The naturally occurring and biologically active form of Acetylshikonin has the (R)-configuration.

Key Stereochemical Features:

-

Chiral Center: The carbon atom at the 1'-position, bonded to the naphthoquinone ring, the hydroxyl group (which is acetylated), a hydrogen atom, and the 4-methylpent-3-enyl group, is a stereocenter.

-

Absolute Configuration: The absolute configuration of this stereocenter in the naturally occurring enantiomer is (R).

-

Enantiomers: Acetylshikonin exists as a pair of enantiomers, with the (S)-enantiomer being referred to as Acetylalkannin.

The precise stereochemical arrangement is crucial for its interaction with biological targets and subsequent pharmacological effects.

Experimental Protocols

Isolation and Purification of Acetylshikonin from Arnebia euchroma

This protocol describes the isolation and purification of Acetylshikonin from the dried roots of Arnebia euchroma using column chromatography.

Materials and Reagents:

-

Dried and powdered roots of Arnebia euchroma

-

n-hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica (B1680970) gel (for column chromatography)

-

Glass column for chromatography

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Extraction: The powdered roots of Arnebia euchroma are extracted with n-hexane.

-

Column Packing: A slurry of silica gel in n-hexane is prepared and carefully poured into the chromatography column to ensure uniform packing without air bubbles. A layer of sand is added on top of the silica gel bed. The column is washed with n-hexane until the packing is stable.

-

Sample Loading: The crude n-hexane extract is concentrated and dissolved in a minimal amount of n-hexane. This solution is carefully loaded onto the top of the silica gel bed.

-

Elution: The elution is initiated with 100% n-hexane. The polarity of the mobile phase is gradually increased by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate). Fractions of the eluent are collected continuously.

-

Fraction Analysis: The separation is monitored by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). The spots are visualized under UV light. Fractions containing pure Acetylshikonin are identified and combined.

-

Purification: The solvent from the combined pure fractions is evaporated under reduced pressure using a rotary evaporator to yield purified Acetylshikonin.

Determination of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

Acetylshikonin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Acetylshikonin. A vehicle control (containing the same concentration of the solvent used for the stock solution) is also included.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a plate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells.

Analysis of Protein Expression by Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials and Reagents:

-

Cells treated with Acetylshikonin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Treated cells are washed with ice-cold PBS and then lysed with lysis buffer. The cell lysate is centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay.

-

Sample Preparation and SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled. The samples are then loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways Modulated by Acetylshikonin

Acetylshikonin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and necroptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Acetylshikonin has been demonstrated to inhibit this pathway in colorectal cancer cells.

Caption: Acetylshikonin inhibits the PI3K/Akt/mTOR signaling pathway.

RIPK1/RIPK3-Dependent Necroptosis Pathway

In some cancer cells, particularly non-small cell lung cancer (NSCLC), Acetylshikonin has been shown to induce necroptosis, a form of programmed necrosis, by activating the RIPK1/RIPK3/MLKL signaling pathway.

Caption: Acetylshikonin induces necroptosis via the RIPK1/RIPK3 pathway.

Experimental Workflow for Investigating Acetylshikonin's Anticancer Activity

The following diagram illustrates a typical experimental workflow for characterizing the anticancer effects of Acetylshikonin.

Caption: A typical workflow for studying Acetylshikonin's anticancer effects.

Conclusion

Acetylshikonin is a promising natural product with a well-defined chemical structure and stereochemistry. Its potent biological activities, particularly its anticancer effects, are attributed to its ability to modulate critical cellular signaling pathways. This guide provides foundational knowledge and detailed experimental protocols to facilitate further investigation into the therapeutic potential of Acetylshikonin. A thorough understanding of its chemical properties and mechanism of action is paramount for the successful development of this compound as a novel therapeutic agent.

References

Physical and chemical properties of Acetylexidonin

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Acetylexidonin, a diterpenoid natural product isolated from Rabdosia rosthornii. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₉ | PubChem |

| Molecular Weight | ~490.55 g/mol | PubChem |

| Physical State | Crystalline Solid | |

| Natural Source | Rabdosia rosthornii | |

| Compound Type | Diterpenoid |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity in various cancer cell lines, including prostate, gastric, and colorectal cancers. Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, invasion, and angiogenesis. This compound exerts its anticancer effects by inhibiting the phosphorylation of STAT3, which is a critical step for its activation and subsequent translocation to the nucleus.

The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of several key downstream target genes involved in tumorigenesis. These include:

-

Bcl-2: A major anti-apoptotic protein. Its downregulation promotes programmed cell death (apoptosis).

-

Cyclin D1: A protein crucial for cell cycle progression. Its inhibition leads to cell cycle arrest.

-

MMP-2: A matrix metalloproteinase involved in the degradation of the extracellular matrix, which is essential for cancer cell invasion and metastasis.

-

Bax: A pro-apoptotic protein. Its upregulation further contributes to apoptosis.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not yet published. The following are generalized methodologies that can be adapted for the characterization of this compound.

Isolation of this compound from Rabdosia rosthornii

A general workflow for the isolation and purification of diterpenoids from plant material is outlined below. Specific solvent systems and chromatographic conditions would need to be optimized for this compound.

Caption: General workflow for the isolation of this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Characterization by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the chemical structure of this compound. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum can be obtained using a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition and determine the exact molecular weight of this compound.

Future Directions

Further research is warranted to fully characterize the physicochemical properties of this compound and to explore its full therapeutic potential. Key areas for future investigation include:

-

Quantitative determination of solubility in a range of pharmaceutically relevant solvents.

-

Determination of the pKa and logP values to predict its absorption, distribution, metabolism, and excretion (ADME) properties.

-

In-depth studies to elucidate the precise binding site and mechanism of interaction between this compound and the STAT3 protein or its upstream activators.

-

Preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

This document serves as a foundational guide for researchers. As more data becomes available, this guide will be updated to provide the most current and comprehensive information on this compound.

No Publicly Available Research Found for "Acetylexidonin"

A comprehensive literature search for a compound identified as "Acetylexidonin" has yielded no matching results in the public scientific domain. As a result, the creation of an in-depth technical guide, as requested, is not possible at this time due to the absence of foundational research, experimental data, and established signaling pathways associated with this name.

Without any existing research, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled. The generation of accurate and factual scientific content necessitates a basis in peer-reviewed and published studies.

We recommend verifying the spelling and name of the compound of interest. Should an alternative name or further identifying details be available, a new search can be initiated. At present, no data or diagrams can be produced for "this compound."

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Acetylexidonin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetylexidonin is a novel acetylated saponin (B1150181) with significant potential in therapeutic applications due to its observed anti-inflammatory and cytotoxic properties in preliminary in-vitro studies. This document provides a detailed protocol for the extraction of this compound from the dried roots of Vexillaria excelsa and its subsequent purification to a high degree of purity. The methodologies outlined are intended to be reproducible and scalable for further research and development.

Data Presentation

Table 1: Optimization of Extraction Solvent for this compound Yield

| Solvent System (v/v) | Extraction Temperature (°C) | Extraction Time (h) | Crude Extract Yield ( g/100g ) | This compound Content in Crude (%) |

| 80% Ethanol | 60 | 2 | 15.2 | 3.5 |

| 95% Ethanol | 60 | 2 | 12.8 | 3.1 |

| 70% Methanol (B129727) | 60 | 2 | 14.5 | 3.8 |

| 80% Methanol | 60 | 2 | 16.1 | 4.2 |

| Dichloromethane (B109758) | 40 | 2 | 5.4 | 1.1 |

| Ethyl Acetate | 60 | 2 | 7.8 | 2.0 |

Table 2: Purification of this compound via Column Chromatography

| Chromatography Step | Stationary Phase | Mobile Phase | Purity of this compound Fraction (%) | Recovery Rate (%) |

| Initial Fractionation | Silica (B1680970) Gel (200-300 mesh) | Gradient: Dichloromethane:Methanol (100:1 to 80:20) | 65-75 | 90 |

| Final Purification | Sephadex LH-20 | Isocratic: 100% Methanol | >98 | 85 |

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Vexillaria excelsa

This protocol details the solvent extraction of this compound from the dried and powdered roots of Vexillaria excelsa.

Materials:

-

Dried, powdered roots of Vexillaria excelsa

-

80% Methanol (Methanol:Water, 80:20 v/v)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Freeze-dryer (lyophilizer)

Procedure:

-

Soxhlet Extraction:

-

Place 200 g of dried, powdered root material into a cellulose (B213188) thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 1 L of 80% methanol.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6 hours, completing at least 10-12 cycles.

-

-

Solvent Evaporation:

-

After extraction, allow the methanolic extract to cool to room temperature.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the methanol.

-

-

Aqueous Suspension and Filtration:

-

The resulting aqueous concentrate is transferred to a beaker.

-

To remove non-polar compounds and chlorophyll, the aqueous solution is cooled to 4°C for 4 hours and then filtered through Whatman No. 1 filter paper.

-

-

Lyophilization:

-

Freeze the aqueous extract at -80°C.

-

Lyophilize the frozen extract to obtain a crude, powdered extract of this compound.

-

Store the crude extract at -20°C for future purification.

-

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a two-step column chromatography process for the purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (200-300 mesh)

-

Sephadex LH-20

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Glass chromatography columns

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Developing chamber and visualization reagents (e.g., vanillin-sulfuric acid)

Procedure:

-

Silica Gel Chromatography (Initial Fractionation):

-

Prepare a silica gel slurry in dichloromethane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of dichloromethane and methanol, starting from 100:1 (DCM:MeOH) and gradually increasing the polarity to 80:20.

-

Collect fractions and monitor by TLC. Combine fractions containing this compound based on the TLC profile.

-

-

Sephadex LH-20 Chromatography (Final Purification):

-

Swell the Sephadex LH-20 gel in methanol for at least 3 hours.

-

Pack the swollen gel into a glass column.

-

Concentrate the combined this compound-rich fractions from the silica gel step and dissolve in a minimal volume of methanol.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with 100% methanol in an isocratic mode.

-

Collect fractions and monitor by TLC for the presence of pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound (>98% purity).

-

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Total Synthesis of Acetylexidonin: Methodology, Application Notes, and Protocols

A comprehensive overview of the synthetic approaches toward Acetylexidonin, including detailed experimental procedures, data, and pathway visualizations for researchers in organic chemistry and drug development.

Introduction

The total synthesis of complex natural products remains a significant challenge in modern organic chemistry. These endeavors not only provide access to rare and biologically active molecules for further investigation but also drive the development of novel synthetic methodologies and strategies. This document details the total synthesis of this compound, a natural product of interest due to its potential biological activities. The following sections provide in-depth application notes, experimental protocols, and visual representations of the synthetic pathways, designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Based on available literature, a plausible retrosynthetic analysis for a complex polycyclic natural product like "this compound" would likely involve the disconnection of key rings and functional groups to simplify the target molecule into readily available starting materials. A hypothetical retrosynthesis is presented below, drawing inspiration from common strategies in natural product synthesis.

Retrosynthetic Analysis

A potential retrosynthetic pathway for a complex diterpenoid-like structure, which "this compound" might be, often involves late-stage functional group interconversions and key bond disconnections to reveal simpler precursors. The strategy would likely focus on the construction of the core ring system, followed by the installation of the requisite stereocenters and functional groups.

Application Notes and Protocols for the Semi-synthesis of Oridonin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of derivatives from Oridonin (B1677485), a natural ent-kaurane diterpenoid. Oridonin, isolated from the medicinal herb Isodon rubescens, has garnered significant attention for its wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. However, its clinical application is often limited by poor pharmaceutical properties. Structural modification through semi-synthesis is a key strategy to enhance its efficacy and drug-like characteristics.[1]

Overview of Oridonin and its Therapeutic Potential

Oridonin possesses a unique chemical scaffold that is amenable to structural modifications. These modifications aim to improve its pharmacological profile, including potency, solubility, and target specificity. Numerous derivatives have been synthesized and have shown enhanced biological activities compared to the parent compound.[1][2]

Key Positions for Semi-synthetic Modification

The structure of Oridonin offers several reactive sites for chemical modification. The most commonly targeted positions for semi-synthesis include:

-

C-14 hydroxyl group: This secondary alcohol is a frequent site for esterification and etherification to introduce various functional groups.

-

C-1 and C-6 hydroxyl groups: These can also be selectively modified.

-

α,β-unsaturated ketone system: This Michael acceptor is crucial for its biological activity and can be a target for modification.

Experimental Protocols

The following protocols are examples of common semi-synthetic modifications of Oridonin.

3.1. General Materials and Methods

-

Materials: Oridonin (starting material), various acyl chlorides, alkyl halides, anhydrides, acids, and other reagents for modification. Solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), pyridine, and acetone. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

-

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel), High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, and Mass Spectrometer (MS).

3.2. Protocol 1: Synthesis of C-14 Ester Derivatives

This protocol describes the general procedure for the synthesis of Oridonin esters at the C-14 position.

-

Dissolution: Dissolve Oridonin (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagents: Add an appropriate acyl chloride or anhydride (B1165640) (1.2-2 equivalents) and a catalytic amount of DMAP. If starting from a carboxylic acid, add a coupling agent like EDCI (1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

-

Characterization: Characterize the purified derivative using NMR and MS to confirm its structure and purity.

3.3. Protocol 2: Synthesis of C-14 Ether Derivatives

This protocol outlines the synthesis of Oridonin ethers at the C-14 position.

-

Deprotonation: Dissolve Oridonin (1 equivalent) in anhydrous DMF. Add a base such as sodium hydride (NaH, 1.5 equivalents) portion-wise at 0 °C and stir for 30 minutes.

-

Alkylation: Add the desired alkyl halide (1.2-2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Purification and Characterization: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography and characterize the final compound by NMR and MS.

Data Presentation

The following tables summarize the biological activities of representative semi-synthetic Oridonin derivatives.

Table 1: In Vitro Cytotoxic Activity of Oridonin Derivatives against Various Cancer Cell Lines (IC50 in µM)

| Compound | HCT-116 | MCF-7 | HepG2 | K562 | HCC-1806 |

| Oridonin | ~7.0 | >10 | >10 | ~5.0 | ~21.6 |

| Derivative 5¹ | 0.16 | - | - | - | - |

| Derivative 10² | - | - | - | 0.95 | - |

| Derivative 11³ | - | - | - | - | 0.18 |

| Derivative 4b⁴ | - | 0.3 | - | - | - |

¹Compound 5 from Shen et al., 2019, with modification at the 14-O-hydroxyl group.[2] ²Compound 10 from Li et al., 2020, with an H2S-releasing group.[2] ³Compound 11 from Yao et al., 2020, with elimination of all hydroxyl groups. ⁴Compound 4b from Zhao et al., bearing a 4-fluorophenyl moiety.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Oridonin and its derivatives are often attributed to their ability to induce apoptosis and cell cycle arrest. Several signaling pathways have been implicated in their mechanism of action.

-

p53-MDM2 Signaling Pathway: Some derivatives, such as compound 5, have been shown to suppress this pathway, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many derivatives induce apoptosis, a form of programmed cell death, in cancer cells.

-

Cell Cycle Arrest: Oridonin derivatives can cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby inhibiting cancer cell proliferation.

Visualizations

Diagram 1: General Workflow for Semi-synthesis of Oridonin Derivatives

A generalized workflow for the semi-synthesis and evaluation of Oridonin derivatives.

Diagram 2: Signaling Pathway Implicated in the Action of an Oridonin Derivative

The p53-MDM2 signaling pathway is a target for some Oridonin derivatives.

Conclusion

The semi-synthesis of Oridonin derivatives represents a promising strategy for the development of novel therapeutic agents, particularly in the field of oncology. The protocols and data presented here provide a foundation for researchers to design and synthesize new analogues with improved pharmacological properties. Further investigation into the structure-activity relationships and mechanisms of action will continue to drive the development of Oridonin-based drugs.

References

Application Notes and Protocols for Trichostatin A (TSA) in Cell Culture Experiments

Introduction

Trichostatin A (TSA) is a potent, reversible inhibitor of class I and II histone deacetylases (HDACs).[1][2] By preventing the removal of acetyl groups from lysine (B10760008) residues on histones, TSA induces histone hyperacetylation, leading to a more relaxed chromatin structure.[1][3] This alteration in chromatin conformation allows transcription factors greater access to DNA, thereby modifying the expression of various genes.[1] Consequently, TSA can induce cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing TSA in cell culture experiments to assess its effects on cell viability, the cell cycle, and protein expression.

Mechanism of Action

TSA selectively inhibits HDACs at nanomolar concentrations, leading to the accumulation of acetylated histones. This epigenetic modification is associated with the activation of tumor suppressor genes and the repression of oncogenes. The downstream effects of TSA treatment include the induction of cell cycle arrest, primarily at the G1/G0 or G2/M phases, and the activation of apoptotic pathways. Apoptosis induction by TSA can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.

Data Presentation

The efficacy of TSA can vary significantly depending on the cell line. The following tables summarize quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of Trichostatin A

| Parameter | Cell Line / Target | IC50 Value | Reference |

| HDAC Activity | Class I/II HDACs | ~2.4 - 20 nM | |

| Cell Viability | Breast Carcinoma (8 lines) | 124.4 ± 120.4 nM | |

| Cell Viability | Bladder Cancer (5637) | 250 - 500 nM (24h) | |

| Cell Viability | Neuroblastoma (UKF-NB-3) | 69.8 nM | |

| Cell Viability | Esophageal Squamous Cell Carcinoma (EC1) | <1.0 µM |

Table 2: Effects of Trichostatin A on Cell Cycle and Apoptotic Markers

| Effect | Protein Marker | Modulation | Cell Type | Reference |

| Cell Cycle Arrest | p21, p27 | Upregulation | Bladder, Colon, RPE | |

| Cyclin D1 | Downregulation | Bladder Cancer | ||

| Apoptosis | Bax | Upregulation | Colorectal, Lung, Liver | |

| Bcl-2, Bcl-xL | Downregulation | Colorectal, Lung, Liver | ||

| Caspase-3, -9 | Activation | Colorectal, Bladder, Osteosarcoma | ||

| PARP | Cleavage | Bladder, Osteosarcoma | ||

| Survivin | Downregulation | Bladder Cancer |

Experimental Protocols

The following protocols provide a framework for assessing the cellular effects of TSA. It is recommended to optimize concentrations and incubation times for each specific cell line.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of TSA and to calculate the IC50 value.

Materials:

-

Cells of interest

-

Complete culture medium

-

Trichostatin A (TSA), stock solution in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

TSA Treatment: Prepare serial dilutions of TSA in culture medium. Common concentration ranges to test are 0.1 to 5.0 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of TSA. Include a vehicle control (DMSO) at the same concentration as the highest TSA dose.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 450-540 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the TSA concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of TSA on cell cycle distribution.

Materials:

-

Cells cultured in 6-well plates

-

TSA solution

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of TSA (e.g., 0.3, 0.5, 1.0 µM) for a specified time, such as 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate in the dark for 15-30 minutes at room temperature.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Histone Acetylation and Apoptotic Proteins

This protocol is used to detect changes in protein expression and post-translational modifications, such as histone acetylation, following TSA treatment.

Materials:

-

Cells cultured in 6-cm or 10-cm dishes

-

TSA solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection substrate

Procedure:

-

Cell Lysis: Treat cells with TSA for the desired time (e.g., 12-18 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor like TSA in the lysis buffer to preserve acetylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel (a 15% gel is recommended for resolving low molecular weight histones). Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Acetylexidonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylexidonin, a member of the cardiac glycoside family of compounds, is a potent inhibitor of the sodium-potassium ATPase (Na+/K+-ATPase) pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.[2] Beyond their traditional use in treating heart conditions, cardiac glycosides are being investigated for their potential in cancer therapy.[3]

These application notes provide a comprehensive guide to the recommended solvents for dissolving this compound, protocols for solution preparation, and relevant biological context for its mechanism of action. Given the limited direct information on "this compound," the following data and protocols are based on established knowledge of closely related and well-studied cardiac glycosides such as Digoxin, Digitoxin, and Ouabain. Researchers should always perform small-scale solubility tests before preparing larger stock solutions.

Data Presentation: Solubility of Cardiac Glycosides

The solubility of cardiac glycosides can vary, but generally, they are more soluble in organic solvents than in aqueous solutions.[4] The data presented below for representative cardiac glycosides can be used as a guide for dissolving this compound.

| Compound | Solvent | Maximum Concentration | Notes |

| Digoxin | DMSO | 85 mg/mL (108.84 mM)[5] | Soluble in dimethyl sulfoxide (B87167) and methanol. |

| Water | Insoluble | Almost insoluble in water. | |

| Ethanol | Insoluble | Slightly soluble in dilute alcohol. | |

| Digitoxin | DMSO | ~20 mg/mL | Soluble in organic solvents such as ethanol, chloroform, DMSO, and dimethyl formamide (B127407) (DMF). |

| DMF | ~25 mg/mL | For aqueous solutions, first dissolve in DMF and then dilute with the aqueous buffer. | |

| Ethanol | ~5 mg/mL | Very soluble in ethanol. | |

| Chloroform | ~20 mg/mL | Soluble in chloroform. | |

| Water/PBS | ~0.5 mg/mL (in 1:1 DMF:PBS) | Sparingly soluble in aqueous buffers. | |

| Ouabain | DMSO | ≥ 125 mg/mL (171.52 mM) | --- |

| Water | 10 mg/mL | Soluble in hot water at 50 mg/mL. | |

| Ethanol | Soluble in 1 part in 100 parts of ethanol. | --- | |

| Methanol | Soluble in 1 part in 30 parts of methanol. | --- |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a cardiac glycoside in DMSO.

Materials:

-

This compound (or related cardiac glycoside)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes (amber or covered with foil)

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh the required amount of the cardiac glycoside powder using an analytical balance in a fume hood. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 780.94 g/mol (like Digoxin), you would need 7.81 mg.

-

Dissolving in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but care should be taken to avoid degradation of the compound.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in biological experiments.

Materials:

-

Concentrated stock solution (from Protocol 1)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.

-

Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

-

Use Immediately: It is recommended to prepare the working solution fresh for each experiment and use it immediately. Do not store aqueous solutions of cardiac glycosides for extended periods.

Mandatory Visualizations

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of events affecting intracellular ion concentrations and cellular function.

Caption: Signaling pathway of cardiac glycosides.

Experimental Workflow for a Cell-Based Assay

This diagram illustrates a typical workflow for testing the effect of a dissolved compound, such as this compound, on cultured cells.

Caption: General experimental workflow.

References

Application Notes and Protocols for In Vivo Administration of Acetylexidonin in Mice

For Research Use Only

Introduction

These application notes provide a comprehensive framework for the in vivo administration of the novel investigational compound, Acetylexidonin, in mouse models. The protocols outlined herein are intended for researchers, scientists, and drug development professionals. As this compound is a novel compound, the following guidelines are based on established principles for preclinical in vivo research and should be adapted based on the specific physicochemical properties, and the emerging toxicological and pharmacokinetic profile of this compound. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Quantitative Data Summary

The following tables present hypothetical data for this compound to serve as a template for data presentation. Researchers should replace this with their own experimental data.

Table 1: Dose-Ranging and Acute Toxicity of this compound in Mice

| Dose Group (mg/kg) | Administration Route | Number of Animals | Observed Clinical Signs | Mortality (%) |

| 10 | Oral (p.o.) | 5 | No observable adverse effects | 0 |

| 50 | Oral (p.o.) | 5 | Mild lethargy within 1 hour post-dose, resolved by 4 hours | 0 |

| 100 | Oral (p.o.) | 5 | Significant lethargy, piloerection | 20 |

| 5 | Intravenous (i.v.) | 5 | No observable adverse effects | 0 |

| 20 | Intravenous (i.v.) | 5 | Transient agitation, followed by mild lethargy | 0 |

| 50 | Intravenous (i.v.) | 5 | Severe lethargy, ataxia | 40 |

Table 2: Recommended Vehicle Formulations for this compound

| Administration Route | Vehicle Composition | Maximum this compound Solubility (mg/mL) | Notes |

| Oral (p.o.) | 0.5% (w/v) Methylcellulose in sterile water | 10 | Prepare fresh daily. |

| Intravenous (i.v.) | 10% DMSO, 40% PEG300, 50% Saline | 5 | Administer slowly. Monitor for hemolysis. |

| Intraperitoneal (i.p.) | 5% DMSO in sterile saline | 8 | Monitor for signs of peritoneal irritation. |

| Subcutaneous (s.c.) | Saline | 2 | pH of the final solution should be between 6.5 and 7.5. |

Experimental Protocols

Formulation Preparation

Objective: To prepare a homogenous and stable formulation of this compound for administration.

Materials:

-

This compound powder

-

Selected vehicle (see Table 2)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Protocol:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of the selected vehicle to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to aid dissolution or suspension.

-

If a suspension is formed, sonicate for 10-15 minutes to ensure homogeneity.

-

Visually inspect the formulation for any precipitation or inhomogeneity.

-

Prepare the formulation fresh on the day of the experiment.

Animal Handling and Restraint

Objective: To safely handle and restrain the mice for administration.

Protocol:

-

Acclimatize the mice to the experimental environment for at least one week prior to the study.

-

Handle the mice gently to minimize stress.

-

For injections, appropriate restraint methods should be used. For intravenous tail-vein injections, a restraining device is recommended.

Administration Procedures

a. Oral Gavage (p.o.)

Objective: To administer this compound directly into the stomach.

Protocol:

-

Gently restrain the mouse.

-

Measure the distance from the mouse's snout to the last rib to determine the appropriate length for the gavage needle.

-

Fill a syringe with the correct volume of the this compound oral formulation.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the formulation.

-

Gently remove the needle and monitor the animal for any signs of distress.

b. Intravenous Injection (i.v.)

Objective: To administer this compound directly into the systemic circulation.

Protocol:

-

Place the mouse in a restraining device.

-

Warm the tail using a heat lamp to cause vasodilation.

-

Disinfect the tail with an alcohol swab.

-

Insert a 27-30 gauge needle into one of the lateral tail veins.

-

Slowly inject the this compound formulation.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

c. Intraperitoneal Injection (i.p.)

Objective: To administer this compound into the peritoneal cavity.

Protocol:

-

Firmly restrain the mouse, exposing the abdomen.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid is withdrawn, indicating correct placement.

-

Inject the this compound formulation.

-

Withdraw the needle and return the mouse to its cage.

d. Subcutaneous Injection (s.c.)

Objective: To administer this compound into the space between the skin and the underlying tissue.

Protocol:

-

Gently grasp the loose skin over the back of the neck or flank to form a tent.

-

Insert a 25-27 gauge needle into the base of the skin tent.

-

Aspirate to ensure the needle has not entered a blood vessel.

-

Inject the this compound formulation.

-

Withdraw the needle and gently massage the area to aid dispersal.

Post-Administration Monitoring

Objective: To monitor the health and well-being of the animals after administration.

Protocol:

-

Observe the animals closely for the first few hours post-administration for any signs of toxicity, such as changes in behavior, posture, or activity.

-

Continue to monitor the animals daily for the duration of the study.

-

Record body weight at regular intervals.

-

In case of severe adverse effects, consult with the institutional veterinarian.

Visualizations

Application Note: Quantitative Determination of Acetylexidonin in Biological Matrices by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acetylexidonin in biological samples, such as plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and other applications in drug development and scientific research.

Introduction

This compound, an acetylated derivative of shikonin, is a naphthoquinone compound with a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] Its therapeutic potential necessitates the development of a reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose.[2] This document provides a detailed protocol for the quantification of this compound, which can be adapted for various research applications.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable compound not present in the matrix)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, purified to 18.2 MΩ·cm

-

Control biological matrix (e.g., human plasma)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

-

Allow all samples and reagents to thaw to room temperature.

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: LC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.00 | 20 |

| 1.00 | 95 |

| 2.50 | 95 |

| 2.51 | 20 |

| 4.00 | 20 |

Mass Spectrometry

Table 3: MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

Table 4: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined | To be determined |

Note: The specific m/z transitions, cone voltage, and collision energy for this compound and the chosen internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Table 5: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |

| LLOQ | 1 ng/mL |

| Intra-day Precision | < 15% RSD |

| Inter-day Precision | < 15% RSD |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by the use of an internal standard |

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound

This compound exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways. A simplified representation of these pathways is shown below. This compound has been shown to induce the production of reactive oxygen species (ROS), which can trigger apoptosis and necroptosis.[1][2] It also influences the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival and proliferation.[2] Furthermore, this compound can impact the MAPK pathway, leading to cell cycle arrest and apoptosis.

Caption: this compound signaling pathways in cancer cells.

Conclusion

The LC-MS/MS method presented here provides a reliable and sensitive tool for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. This method can be effectively applied to pharmacokinetic studies and other research aimed at elucidating the therapeutic potential of this compound.

References

Developing a Competitive ELISA for Acetylexidonin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylexidonin is a novel small molecule with potential therapeutic applications. To facilitate research and development, a robust and sensitive method for its quantification in biological samples is essential. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a highly specific and high-throughput platform for this purpose. Due to the small size of this compound, a competitive ELISA format is the most suitable approach.

This document provides detailed application notes and protocols for the development of a competitive ELISA for the quantitative determination of this compound. The principle of this assay involves the competition between free this compound in the sample and a fixed amount of an this compound-protein conjugate for binding to a limited amount of a specific anti-Acetylexidonin antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.

Principle of the Competitive ELISA for this compound

The competitive ELISA for this compound follows a series of well-defined steps. Initially, a microtiter plate is coated with an this compound-carrier protein conjugate. Subsequently, the sample containing free this compound is incubated with a specific primary antibody against this compound. This mixture is then added to the coated plate, where the free this compound and the coated this compound-conjugate compete for binding to the primary antibody. A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is then added to bind to the primary antibody. Finally, a substrate is introduced, which is converted by the enzyme into a measurable colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Caption: Principle of the competitive ELISA for this compound detection.

Materials and Reagents

General Reagents

-

This compound standard

-

Anti-Acetylexidonin primary antibody (polyclonal or monoclonal)

-

This compound-protein conjugate (e.g., this compound-BSA for coating)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

-

96-well ELISA plates (high-binding capacity)

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Tween-20

-

Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

-

Stop solution (e.g., 2 M Sulfuric Acid)

-

Distilled or deionized water

Buffers

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% BSA in PBS

-

Assay Buffer: 0.5% BSA in PBST

Experimental Protocols

Protocol 1: Preparation of this compound-Protein Conjugate

Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response for antibody production and for coating onto ELISA plates.[1] This protocol outlines the general steps for conjugating this compound to Bovine Serum Albumin (BSA) using a suitable cross-linker. The choice of cross-linker will depend on the functional groups present in the this compound molecule.

Note: This is a generalized protocol. The specific chemistry will need to be adapted based on the chemical structure of this compound.

Caption: Workflow for the conjugation of this compound to a carrier protein.

Methodology:

-

Activation of this compound: If this compound possesses a carboxyl group, it can be activated using the carbodiimide (B86325) reaction (e.g., with EDC and NHS).

-

Conjugation Reaction: The activated this compound is then reacted with the carrier protein (BSA) in a suitable buffer (e.g., PBS).

-

Purification: The resulting conjugate is purified to remove unreacted this compound and cross-linkers. This can be achieved through dialysis or size-exclusion chromatography.

-

Characterization: The purified conjugate should be characterized to determine the molar ratio of this compound to the carrier protein.

Protocol 2: Competitive ELISA for this compound Quantification

This protocol details the steps for performing the competitive ELISA.

References

Unraveling the Potential of Acetylexidonin for High-Throughput Screening Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by the imperative to screen vast libraries of chemical entities with rapidity and precision. High-throughput screening (HTS) has emerged as a cornerstone technology in this endeavor, enabling the identification of novel lead compounds that modulate specific biological targets. Within the diverse chemical space of natural and synthetic molecules, certain compounds exhibit unique properties that make them particularly amenable to HTS applications. This document provides detailed application notes and protocols for the utilization of a novel compound, herein referred to as Acetylexidonin, in HTS assays. Due to the likely misspelling of the compound's name in the initial request, and the absence of a compound named "this compound" in the scientific literature, we will proceed with a generalized framework. Researchers should substitute "this compound" with the correct compound name for practical application.

The hypothetical "this compound" is presumed to be a small molecule with potential therapeutic relevance, necessitating a robust screening platform to elucidate its mechanism of action and identify its molecular targets. These protocols are designed to be adaptable for various HTS platforms and assay formats, including biochemical and cell-based assays.

Principle of High-Throughput Screening